9-Ethyl-3-iodocarbazole
Overview
Description
9-Ethyl-3-iodocarbazole (EIC) is a heterocyclic organic compound with a molecular formula of C14H12IN . It has a molecular weight of 321.16 g/mol . The IUPAC name for this compound is 9-ethyl-3-iodocarbazole .
Molecular Structure Analysis
The molecular structure of 9-Ethyl-3-iodocarbazole consists of a carbazole unit with an ethyl group at the 9-position and an iodine atom at the 3-position . The InChI string representation of the molecule isInChI=1S/C14H12IN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3
. Physical And Chemical Properties Analysis
9-Ethyl-3-iodocarbazole has a molecular weight of 321.16 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has one rotatable bond . Its exact mass and monoisotopic mass are both 321.00145 g/mol . The topological polar surface area is 4.9 Ų . It has 16 heavy atoms .Scientific Research Applications
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Electropolymerization
- Field: Material Science
- Application: Carbazole derivatives, including 9-Ethyl-3-iodocarbazole, can be used in electropolymerization processes . These compounds are attractive due to their photochemical and thermal stability and good hole-transport ability .
- Method: The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives are studied . Copolymers and composites of carbazole derivatives are also presented .
- Results: The carbazole-based compounds are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
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Optoelectronics and Electroactive Materials
- Field: Optoelectronics
- Application: Carbazole and its derivatives are components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence .
- Method: Carbazole can be easily functionalized at N-position and then covalently linked with other monomers . A novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene was synthesized by Horner-Wadsworth-Emmons reaction .
- Results: The synthesized monomer showed promising results in optoelectronic applications .
-
Biosensors
- Field: Biotechnology
- Application: Carbazole derivatives can be used in the development of biosensors . These compounds can interact with biological molecules, enabling the detection of various biological signals .
- Method: The specific methods of application would depend on the type of biosensor being developed. Generally, the carbazole derivative would be incorporated into the sensor’s detection mechanism .
- Results: The use of carbazole derivatives in biosensors can improve the sensitivity and specificity of these devices .
-
Corrosion Inhibition
- Field: Material Science
- Application: Carbazole derivatives can act as corrosion inhibitors . These compounds can form a protective layer on the surface of materials, preventing corrosion .
- Method: The carbazole derivative is typically applied to the surface of the material. It then reacts with the material to form a protective layer .
- Results: The use of carbazole derivatives as corrosion inhibitors can significantly increase the lifespan of materials .
-
Nanodevices and Rechargeable Batteries
- Field: Nanotechnology and Energy Storage
- Application: Polycarbazole and its derivatives, including 9-Ethyl-3-iodocarbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices and rechargeable batteries .
- Method: The specific methods of application would depend on the type of nanodevice or battery being developed. Generally, the carbazole derivative would be incorporated into the device’s structure or the battery’s energy storage mechanism .
- Results: The use of carbazole derivatives in nanodevices and rechargeable batteries can improve the performance and efficiency of these devices .
-
Electrochemical Transistors
- Field: Electronics
- Application: Carbazole derivatives can be used in the development of electrochemical transistors . These compounds can interact with electrical signals, enabling the control of various electronic devices .
- Method: The carbazole derivative is typically incorporated into the transistor’s structure. It then interacts with the electrical signals to control the transistor’s operation .
- Results: The use of carbazole derivatives in electrochemical transistors can improve the performance and efficiency of these devices .
properties
IUPAC Name |
9-ethyl-3-iodocarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12IN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSDZGUORVTLQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399042 | |
Record name | 3-iodo-N-ethylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-3-iodocarbazole | |
CAS RN |
50668-21-8 | |
Record name | 3-iodo-N-ethylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-ETHYL-3-IODOCARBAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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